Docosa-4,7,10,13,15,19-hexaenoic acid, commonly known as Docosahexaenoic acid (DHA), is an omega-3 polyunsaturated fatty acid characterized by a long carbon chain of 22 carbon atoms and six double bonds. This compound plays a vital role in human health, particularly in the development and maintenance of the brain, retina, and skin. It is primarily sourced from marine organisms, including fish and algae, and is essential for various biological functions.
DHA can be obtained from dietary sources such as fatty fish (e.g., salmon, mackerel), fish oil supplements, and algae oil. Additionally, it is present in breast milk, which provides critical nutrients for infants during early development. The human body can also synthesize DHA from alpha-linolenic acid through specific metabolic pathways.
Docosahexaenoic acid is classified as an omega-3 fatty acid due to the position of its first double bond at the third carbon from the omega end of the fatty acid chain. It falls under the category of polyunsaturated fatty acids (PUFAs), which are known for their health benefits and roles in cellular functions.
DHA can be synthesized through several methods:
The biosynthetic pathway includes:
For example:
The molecular formula for Docosahexaenoic acid is . Its structure features six cis double bonds located at positions 4, 7, 10, 13, 16, and 19 along the carbon chain. The systematic name is all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19HDocosahexaenoic acid participates in various chemical reactions:
The common products formed from these reactions include:
Docosahexaenoic acid exerts its biological effects through several mechanisms:
DHA has a melting point around -44 °C and a boiling point that varies depending on purity but generally exceeds 200 °C under standard atmospheric conditions.
Docosahexaenoic acid has numerous applications across various fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: